4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide
Overview
Description
4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23N3O4S2 and its molecular weight is 457.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.11299857 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Endothelin Receptor Antagonism
Research has demonstrated the utility of benzenesulfonamide derivatives as endothelin receptor antagonists, highlighting their potential in treating conditions like hypertension and vasospasm. For instance, biphenylsulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists, with certain derivatives showing improved binding affinity and functional activity, as well as effective oral activity in inhibiting pressor effects caused by endothelin-1 (ET-1) infusion in animal models (Murugesan et al., 1998). Additionally, the effectiveness of oral treatment with endothelin receptor antagonists in preventing subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm has been explored, supporting their use as potential treatments for vasospasm resulting from SAH in humans (Zuccarello et al., 1996).
Carbonic Anhydrase Inhibition
Sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold have shown strong affinities towards isozymes of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. These derivatives displayed potent in vitro inhibitory potency and demonstrated significant intraocular pressure (IOP) lowering when administered topically in animal models, pointing towards their application in treating glaucoma (Casini et al., 2002).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, characterized for their spectroscopic, photophysical, and photochemical properties. These derivatives, particularly noted for their high singlet oxygen quantum yield, suggest a promising application in photodynamic therapy (PDT) for cancer treatment. The properties of these compounds align well with the requirements for Type II photosensitizers, which are crucial for effective PDT (Pişkin et al., 2020).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of various benzenesulfonamide derivatives have also been investigated, revealing that these compounds exhibit potent activity against a range of pathogens. This broadens the potential pharmaceutical applications of such compounds, especially in addressing drug-resistant infections (Gupta & Halve, 2015).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-3-29-20-12-4-16(5-13-20)23-22(30)24-17-8-14-21(15-9-17)31(26,27)25-18-6-10-19(28-2)11-7-18/h4-15,25H,3H2,1-2H3,(H2,23,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMYPOVENIKIHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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